N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine
Overview
Description
N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine: is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of a 2-chlorobenzyl group attached to one of the nitrogen atoms of the ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H4ClCH2Cl+NH2CH2CH2NH2→C6H4ClCH2NHCH2CH2NH2+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions: N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine is used as a building block in the synthesis of more complex organic molecules. It can be used in the preparation of ligands for coordination chemistry and as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of ethylenediamine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for the design of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. It may also find applications in the formulation of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N1-(2-chlorobenzyl)-N1-isopropylethane-1,2-diamine
- N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
- 4-(2-chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one
Comparison: N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both ethylenediamine and 2-chlorobenzyl groups. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the 2-chlorobenzyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12/h3-6H,2,7-9,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJGJTKQOVVAKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511753 | |
Record name | N~1~-[(2-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61694-80-2 | |
Record name | N~1~-[(2-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.